molecular formula C10H6ClNOS B2421518 4-Chloro-2-phenylthiazole-5-carbaldehyde CAS No. 108263-77-0

4-Chloro-2-phenylthiazole-5-carbaldehyde

Cat. No.: B2421518
CAS No.: 108263-77-0
M. Wt: 223.67
InChI Key: BEXKFRZZFNJNSZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-phenylthiazole-5-carbaldehyde typically involves the reaction of 2-phenylthiazole with chlorinating agents. One common method is the Vilsmeier-Haack reaction, where 2-phenylthiazole is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the chloro and formyl groups at the 4 and 5 positions, respectively .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar chlorinating agents and reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-phenylthiazole-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-phenylthiazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenylthiazole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-phenylthiazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and formyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities make it a promising candidate for drug development and other biomedical applications .

Properties

IUPAC Name

4-chloro-2-phenyl-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS/c11-9-8(6-13)14-10(12-9)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXKFRZZFNJNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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